4-tert-butyl-2,5-dimethylphenol
Overview
Description
4-tert-butyl-2,5-dimethylphenol, also known as 2,5-dimethyl-4-tert-butylphenol, is an organic compound with the molecular formula C12H18O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by two methyl groups and one tert-butyl group. This compound is known for its antioxidant properties and is used in various industrial applications.
Mechanism of Action
Mode of Action
It is known to be an alkylated phenol , which suggests that it may interact with its targets through hydrophobic interactions and hydrogen bonding.
Biochemical Pathways
Given its classification as an alkylated phenol , it may be involved in antioxidant pathways or other processes related to phenolic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2,5-dimethylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow reactors where phenol and isobutylene are reacted in the presence of a solid acid catalyst. This method allows for efficient production with high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the tert-butyl and methyl groups direct the incoming electrophile to the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.
Scientific Research Applications
4-tert-butyl-2,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Employed as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
Comparison with Similar Compounds
- Phenol, 2,4-bis(1,1-dimethylethyl)-
- Phenol, 2-(1,1-dimethylethyl)-4-methyl-
- Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl-
Comparison: 4-tert-butyl-2,5-dimethylphenol is unique due to the specific positioning of its tert-butyl and methyl groups, which influence its reactivity and antioxidant properties. Compared to similar compounds, it may exhibit different levels of antioxidant activity and stability, making it suitable for specific applications where these properties are desired.
Properties
IUPAC Name |
4-tert-butyl-2,5-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-7-11(13)9(2)6-10(8)12(3,4)5/h6-7,13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPDNAYHQYQUPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066247 | |
Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-37-6 | |
Record name | 4-(1,1-Dimethylethyl)-2,5-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17696-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butyl-2,5-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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